N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
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Overview
Description
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an ethanesulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.
Attachment of the Thiophene Ring: The final step involves the acylation of the tetrahydroquinoline derivative with thiophene-2-acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanesulfonyl group can be reduced to an ethyl group under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPROPANECARBOXAMIDE
- N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE
Uniqueness
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(THIOPHEN-2-YL)ACETAMIDE stands out due to its combination of a tetrahydroquinoline core, an ethanesulfonyl group, and a thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-9-3-5-13-11-14(7-8-16(13)19)18-17(20)12-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPCYJTYMIKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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